molecular formula C₃₀H₃₈N₄O₁₀S₂ B1147332 Thioproperazine Difumarate CAS No. 123937-18-8

Thioproperazine Difumarate

Katalognummer B1147332
CAS-Nummer: 123937-18-8
Molekulargewicht: 678.77
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thioproperazine Difumarate is a phenothiazine derivative primarily studied for its neuroleptic properties. It demonstrates high affinity binding to neuroleptic receptors in the brain, particularly in regions rich in dopamine terminals, such as the striatum and nucleus accumbens (Blanchard, Boireau, Garret, & Julou, 1980).

Synthesis Analysis

While specific information on the synthesis of Thioproperazine Difumarate is not readily available, research on phenothiazine derivatives indicates a complex synthesis process, often involving multiple steps and specific conditions to achieve the desired chemical structure and properties.

Molecular Structure Analysis

The molecular structure of Thioproperazine Difumarate, similar to other phenothiazine derivatives, includes a tricyclic ring system which is crucial for its neuroleptic activity. This structure allows for high-affinity binding to dopaminergic receptors in the brain.

Chemical Reactions and Properties

Thioproperazine shows high affinity for neuroleptic receptors and binds to rat microsomal striatal fractions, indicating a strong interaction with membrane-like structures in the brain. This binding is indicative of its role in modulating dopaminergic activity (Blanchard et al., 1980).

Wissenschaftliche Forschungsanwendungen

Antipsychotic Use in Managing Delirium

A systematic review was conducted to determine the efficacy and safety of antipsychotics, including phenothiazines, for managing delirium in medically or surgically ill patients. The review concluded that both atypical and typical antipsychotics were effective in treating delirium in this patient group. The study also noted that haloperidol, a butyrophenone derivative like Thioproperazine, was the most studied agent. However, due to small sample sizes and varied patient populations in the reviewed studies, the recommendation of one antipsychotic over another for treating hospital-associated delirium was limited (Lacasse, Perreault, & Williamson, 2006).

Treatment of Substance Use Disorders with Co-occurring Severe Mental Health Disorders

A review was conducted to update treatments for substance use in patients with co-occurring substance use disorders (SUD) and mental health disorders. The review highlighted the clinical and neurobiological evidence that suggests the efficacy of certain antipsychotics, including atypical antipsychotics like clozapine, in treating individuals with schizophrenia and SUD. It also emphasized the need for high-intensity, established therapy-based psychosocial interventions early in the treatment course (Murthy, Mahadevan, & Chand, 2019).

Systematic Review of Antidepressant and Antipsychotic Use on Weight Gain

A systematic review was conducted to evaluate the association between body weight gain and the use of antidepressants and antipsychotics. The review found that most included studies showed a significant weight gain in individuals using these therapies. The review calls for further cohort studies with larger sample sizes and longer durations to confirm these observations (Alonso-Pedrero, Bes-Rastrollo, & Martí, 2019).

Safety And Hazards

Thioproperazine Difumarate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers There are several papers relevant to Thioproperazine Difumarate. For instance, one paper discusses the therapeutic value of Thioproperazine and the importance of the associated neurological disturbances . Another paper discusses some pharmacological properties of Thioproperazine .

Eigenschaften

IUPAC Name

(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S2.C4H4O4/c1-24(2)32(29,30)19-8-9-23-21(18-19)27(20-6-3-4-7-22(20)31-23)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,5,10-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUVRTGSAKNTRG-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131698921

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.